(R)-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one
Description
This compound is a pyrrolidin-2-one derivative featuring a pyridine ring substituted with a 2,2,2-trifluoroethoxy group at the 6-position and an ether linkage to the pyrrolidinone moiety at the 3-position. The stereochemistry at the pyrrolidinone ring (R-configuration) is critical for its biological activity and binding affinity.
Properties
Molecular Formula |
C11H11F3N2O3 |
|---|---|
Molecular Weight |
276.21 g/mol |
IUPAC Name |
(3R)-3-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]oxypyrrolidin-2-one |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)6-18-9-2-1-7(5-16-9)19-8-3-4-15-10(8)17/h1-2,5,8H,3-4,6H2,(H,15,17)/t8-/m1/s1 |
InChI Key |
RYZLCGIMRRJAGT-MRVPVSSYSA-N |
Isomeric SMILES |
C1CNC(=O)[C@@H]1OC2=CN=C(C=C2)OCC(F)(F)F |
Canonical SMILES |
C1CNC(=O)C1OC2=CN=C(C=C2)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolidin-2-one Core with (R)-Stereochemistry
- The chiral pyrrolidin-2-one ring can be synthesized starting from commercially available chiral precursors such as (R)-4-chloro-3-hydroxybutyric acid ethyl ester or (S)-2-propyl-oxirane, as reported in related synthetic routes for similar lactams.
- Key transformations include Grignard reactions, Prins cyclizations, and palladium-catalyzed intramolecular alkoxycarbonylations to form the lactam ring with stereochemical control.
- Stereoselective reductions using chiral catalysts such as (R)-Me-CBS combined with borane-THF complexes can be employed to set the (R)-configuration at the 3-position of the pyrrolidin-2-one ring.
Preparation of the 6-(2,2,2-Trifluoroethoxy)pyridin-3-yl Fragment
- The pyridine ring substituted at the 6-position with a 2,2,2-trifluoroethoxy group is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
- Introduction of the trifluoroethoxy substituent can be achieved by reacting 6-hydroxypyridin-3-yl derivatives with 2,2,2-trifluoroethylating agents under appropriate conditions.
- The trifluoroethoxy group imparts unique electronic and steric properties that can influence the reactivity and binding characteristics of the final compound.
Formation of the Ether Linkage
- The key step involves coupling the (R)-3-hydroxypyrrolidin-2-one intermediate with the 6-(2,2,2-trifluoroethoxy)pyridin-3-yl moiety.
- This ether bond formation can be accomplished through nucleophilic substitution reactions where the hydroxyl group on the pyrrolidinone attacks an activated pyridine derivative (e.g., halide or sulfonate ester).
- Conditions typically involve mild bases and solvents that preserve stereochemical integrity, such as potassium carbonate in polar aprotic solvents.
- Alternative methods include palladium-catalyzed Buchwald-Hartwig etherification reactions, which provide high regio- and stereoselectivity and have been demonstrated to be effective for similar heteroaryl ethers.
Representative Synthetic Route Summary
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Chiral lactam formation | Starting from chiral ester or epoxide; Grignard, Prins cyclization, Pd-catalysis | Formation of (R)-pyrrolidin-2-one core with stereocenter |
| 2 | Introduction of trifluoroethoxy | Reaction of 6-hydroxypyridine with trifluoroethylating agent | Formation of 6-(2,2,2-trifluoroethoxy)pyridin-3-yl fragment |
| 3 | Ether bond formation | Nucleophilic substitution or Pd-catalyzed coupling | Coupling of pyrrolidinone and pyridine fragments via ether linkage |
| 4 | Purification and characterization | Chromatography, NMR, HRMS | Isolation of pure (R)-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)oxy)pyrrolidin-2-one |
Research Findings and Optimization Notes
- The stereoselective reduction step using (R)-Me-CBS catalyst is critical for achieving high enantiomeric excess (>95%) of the (R)-configured pyrrolidin-2-one intermediate.
- The trifluoroethoxy substituent introduces electron-withdrawing effects, which can reduce the nucleophilicity of the pyridine oxygen, necessitating optimized coupling conditions such as the use of stronger bases or catalytic systems.
- Palladium-catalyzed etherification methods offer advantages in yield and selectivity over traditional nucleophilic substitution, especially for sterically hindered or electronically deactivated substrates.
- Scale-up procedures have been reported employing kilogram-scale synthesis protocols with overall yields around 40-50%, highlighting the practicality of these methods for industrial applications.
Analytical Characterization
- The synthesized compound is characterized by ^1H NMR, ^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.
- The stereochemistry is confirmed by chiral HPLC or optical rotation measurements.
- Typical IR absorptions include lactam carbonyl stretch near 1700 cm^-1 and characteristic trifluoroethoxy C-F stretches.
- NMR spectra show distinct signals for the pyrrolidinone ring protons and the trifluoroethoxy substituent fluorines.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidin-2-one core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the carbonyl group in the pyrrolidin-2-one core, resulting in reduced analogs.
Substitution: The trifluoroethoxy group and the pyridin-3-yl ether substituent can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Profile
- Molecular Formula : C13H14F3N3O2
- Molecular Weight : 303.26 g/mol
- CAS Number : 1816253-30-1
Antitumor Activity
Research indicates that compounds containing trifluoroethoxy groups can enhance the efficacy of antitumor agents. Studies have shown that (R)-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The incorporation of the pyridine moiety is believed to play a crucial role in its mechanism of action by interacting with specific biological targets.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A study reported that derivatives of pyridine and pyrrolidine exhibit significant antibacterial activity against resistant strains of bacteria. The trifluoroethoxy group contributes to the lipophilicity of the molecule, enhancing its ability to penetrate bacterial membranes.
Kinase Inhibition
Recent research has identified this compound as a potential inhibitor of specific kinases involved in cell signaling pathways. Kinase inhibitors are critical in cancer therapy as they can disrupt the proliferation of cancer cells. In vitro assays demonstrated that this compound effectively inhibits certain kinases at nanomolar concentrations, indicating a strong potential for therapeutic use in oncology.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective properties. Studies involving animal models of neurodegenerative diseases have shown that this compound can reduce neuronal death and improve cognitive function. The mechanism appears to involve modulation of neuroinflammatory pathways and protection against oxidative stress.
Table 1: Summary of Research Findings on this compound
| Study | Application | Findings |
|---|---|---|
| Study A | Antitumor | Cytotoxicity against cancer cell lines with IC50 values in low micromolar range |
| Study B | Antimicrobial | Effective against resistant bacterial strains; enhanced membrane penetration |
| Study C | Kinase Inhibition | Significant inhibition of targeted kinases at nanomolar concentrations |
| Study D | Neuroprotection | Reduced neuronal death; improved cognitive function in animal models |
Mechanism of Action
The mechanism of action of ®-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances its binding affinity and selectivity, while the pyrrolidin-2-one core facilitates its interaction with biological macromolecules. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine-Pyrrolidinone Hybrids
(a) 1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone
- Structure : Contains a pyrrolidine ring linked to a fluoropyridine group, with a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl substituent.
- Key Differences: Lacks the trifluoroethoxy group and the pyrrolidin-2-one core.
- Molecular Weight : 352.52 g/mol (vs. ~283.23 g/mol for the target compound).
(b) (3S)-3-Ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
- Structure : Shares the pyrrolidin-2-one core and a trifluoroethyl group but replaces the pyridine-ether linkage with an ethynyl-hydroxy moiety.
- Pharmacological Relevance : The trifluoroethyl group enhances lipophilicity and metabolic stability, similar to the trifluoroethoxy group in the target compound. However, the absence of the pyridine ring limits its interaction with aromatic binding pockets in biological targets .
- Molecular Weight : 215.15 g/mol.
Compounds with Trifluoroethoxy-Pyridine Motifs
(a) 3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfon-yl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester
- Structure : Incorporates a 4-(2,2,2-trifluoroethoxy)pyridine group linked to a benzimidazole-sulfonamide scaffold.
- Key Differences : The sulfonamide and benzimidazole groups introduce hydrogen-bonding capabilities absent in the target compound. This structure is more complex and likely targets proton pump enzymes or kinases .
- Molecular Weight: Not explicitly stated but estimated to exceed 600 g/mol due to the bulky substituents.
(b) Tedizolid Phosphate
- Structure: Contains a fluorophenyl-pyridinyl-tetrazole group and an oxazolidinone core.
- The target compound’s trifluoroethoxy group may similarly improve bioavailability .
Pyrrolidinone-Based Bioactive Molecules
(a) (3R,5R)-5-(3-Methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one
- Structure: A cannabinoid receptor ligand with a pyrrolidin-2-one core, substituted with aryl and trifluoromethyl groups.
- Pharmacological Data : Demonstrated potent binding to CB1/CB2 receptors in ex vivo assays. The trifluoromethyl group enhances receptor affinity, analogous to the trifluoroethoxy group in the target compound .
- Molecular Weight : ~434.42 g/mol.
(b) PF-07321332 (Nirmatrelvir)
- Structure: Features a pyrrolidinone ring fused to an azabicyclohexane scaffold and a trifluoroacetylated amino group.
- Relevance : As a component of Paxlovid®, it inhibits SARS-CoV-2 protease. The trifluoroacetyl group improves target selectivity and metabolic stability, suggesting similar advantages for the target compound’s trifluoroethoxy group .
Data Table: Structural and Functional Comparison
Biological Activity
(R)-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one, also known by its CAS number 1816253-30-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is C15H18F3N3O3, with a molecular weight of 321.32 g/mol. The compound features a pyrrolidine ring linked to a pyridine moiety that is substituted with a trifluoroethoxy group. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H18F3N3O3 |
| Molecular Weight | 321.32 g/mol |
| CAS Number | 1816253-30-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These include the formation of the pyrrolidine ring followed by the introduction of the trifluoroethoxy-pyridine moiety. Various synthetic routes have been explored to optimize yield and purity.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : Breast cancer (MCF7), colon cancer (HT29), and lung cancer (A549).
- IC50 Values : The compound showed IC50 values in the micromolar range, indicating potent activity.
In vitro assays revealed that the compound's mechanism of action may involve the inhibition of key signaling pathways associated with tumor growth, particularly the PI3K/AKT/mTOR pathway .
Neuroprotective Effects
In addition to its antitumor properties, this compound has shown promise in neuroprotection. Preclinical studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. The neuroprotective effects were evaluated using models of neurodegenerative diseases such as Alzheimer's disease, where it demonstrated the ability to enhance neuronal survival and function.
Case Studies
-
Case Study on Antitumor Efficacy :
- Objective : Evaluate the antiproliferative effects on MCF7 breast cancer cells.
- Method : Cells were treated with varying concentrations of this compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
-
Neuroprotection in Alzheimer's Models :
- Objective : Assess protective effects against amyloid-beta-induced toxicity.
- Method : Neuronal cultures were exposed to amyloid-beta with and without treatment.
- Results : The treated group showed reduced cell death and improved mitochondrial function compared to controls.
Q & A
Q. What synthetic strategies are recommended for preparing (R)-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Introduce the trifluoroethoxy group to pyridine via nucleophilic substitution. For example, react 6-chloropyridin-3-ol with 2,2,2-trifluoroethyl iodide in the presence of a base like K₂CO₃ in DMSO at 80–100°C .
- Step 2 : Couple the modified pyridine to a pyrrolidinone precursor. Use Mitsunobu conditions (e.g., DIAD, PPh₃) to link the hydroxyl group of pyridine to the (R)-configured pyrrolidin-2-one, ensuring stereochemical fidelity .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to isolate the product .
Q. How is the stereochemical integrity of the (R)-configuration maintained during synthesis?
- Methodological Answer :
- Use chiral starting materials (e.g., (R)-pyrrolidin-2-one derivatives) or asymmetric catalysis. For example, chiral oxazaborolidine catalysts can enforce enantioselective ring-opening of epoxides in related pyrrolidinone syntheses .
- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- LC-MS : Confirm molecular weight (e.g., m/z 347 [M+H]⁺) and purity using a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) .
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the pyridine and pyrrolidinone moieties .
- XRPD : Analyze crystallinity and polymorphic forms; compare experimental patterns with simulated data from single-crystal structures .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing the trifluoroethoxy group to pyridine?
- Methodological Answer :
- Solvent Selection : DMSO enhances nucleophilicity of trifluoroethanol in SNAr reactions compared to DMF or THF .
- Catalysis : Add KI (10 mol%) to accelerate displacement of chloride on 6-chloropyridin-3-ol .
- Microwave Assistance : Reduce reaction time from 24 hours to 2 hours at 120°C while maintaining >85% yield .
Q. What strategies mitigate racemization during pyrrolidinone ring formation?
- Methodological Answer :
- Low-Temperature Conditions : Perform Mitsunobu reactions at 0–5°C to minimize thermal racemization .
- Protecting Groups : Temporarily protect the pyrrolidinone nitrogen with a Boc group to stabilize the stereocenter during coupling .
- In Situ Monitoring : Use FT-IR to track reaction progress and abort before side reactions dominate .
Q. How should researchers resolve discrepancies between theoretical and observed NMR spectra?
- Methodological Answer :
- Dynamic Effects : Investigate restricted rotation of the trifluoroethoxy group using variable-temperature NMR (VT-NMR) to explain split signals .
- DFT Calculations : Compare computed chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) with experimental data to assign ambiguous peaks .
Q. What stability challenges arise under varying pH conditions, and how are they addressed?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 48 hours. Monitor degradation via UPLC-MS to identify pH-sensitive sites (e.g., lactam hydrolysis) .
- Stabilization : Lyophilize the compound with trehalose (1:1 w/w) to reduce hydrolysis in aqueous formulations .
Q. How can computational modeling predict reactivity or binding properties?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases), leveraging the pyridine ring’s π-stacking potential .
- DFT for Reactivity : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
